2-(Methoxymethyl)thiirane

Photoelectron spectroscopy Ionization potential Electronic structure

2-(Methoxymethyl)thiirane (CAS 19858-14-1), also designated as 2,3-epithiopropyl methyl ether or methoxymethylthiirane, is a three-membered sulfur-containing heterocycle with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol. As a thiirane (episulfide) derivative bearing a methoxymethyl (–CH₂OCH₃) substituent at the C-2 position, it combines the high ring strain characteristic of thiiranes with the polarity and hydrogen-bond-accepting capacity conferred by the ether side chain.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 19858-14-1
Cat. No. B011531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)thiirane
CAS19858-14-1
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCOCC1CS1
InChIInChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
InChIKeySVUNGRWSYPGFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)thiirane (CAS 19858-14-1): Core Physicochemical and Structural Profile for Procurement Evaluation


2-(Methoxymethyl)thiirane (CAS 19858-14-1), also designated as 2,3-epithiopropyl methyl ether or methoxymethylthiirane, is a three-membered sulfur-containing heterocycle with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol [1]. As a thiirane (episulfide) derivative bearing a methoxymethyl (–CH₂OCH₃) substituent at the C-2 position, it combines the high ring strain characteristic of thiiranes with the polarity and hydrogen-bond-accepting capacity conferred by the ether side chain [2]. Its computed LogP of 0.6 and topological polar surface area of 34.5 Ų place it in a distinct physicochemical space relative to its oxygen-based oxirane analog, 2-(methoxymethyl)oxirane (glycidyl methyl ether, CAS 930-37-0), which has a LogP of approximately –0.17 and a TPSA of 21.8 Ų . This compound serves primarily as a synthetic intermediate for the preparation of alkoxy-substituted 1-aminopropane-2-thiols via nucleophilic ring opening and has been characterized by photoelectron spectroscopy, mass spectrometry, IR, and NMR [3].

Why 2-(Methoxymethyl)thiirane Cannot Be Replaced by Oxirane or Alkyl-Thiirane Analogs in Structure-Sensitive Applications


Substituting 2-(methoxymethyl)thiirane with its direct oxirane analog (glycidyl methyl ether) or with a simpler alkyl-substituted thiirane such as 2-methylthiirane (propylene sulfide) introduces measurable differences in electronic structure, physicochemical properties, and downstream reactivity that can compromise synthetic outcomes. Photoelectron spectroscopy reveals that the sulfur-for-oxygen substitution lowers the first vertical ionization potential by approximately 0.7–1.1 eV relative to the oxirane counterpart [1]. The methoxymethyl substituent further differentiates this compound from unsubstituted thiirane (ethylene sulfide): the boiling point increases from 55–56 °C to 124.2 °C, density rises from ~1.01 g/cm³ to 1.077 g/cm³, and LogP shifts from approximately 0.56 to 0.6 [2][3]. These shifts are not merely incremental—they reflect the combined influence of heteroatom identity (S vs. O) and side-chain polarity, both of which directly control nucleophilic ring-opening regioselectivity, solubility in organic reaction media, and the physical properties of downstream thiol products [4]. Generic substitution without considering these quantitative differences risks altered reaction kinetics, unexpected regiochemical outcomes, and product profiles that deviate from validated synthetic routes.

2-(Methoxymethyl)thiirane: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ionization Potential: 2-(Methoxymethyl)thiirane vs. 2-(Methoxymethyl)oxirane — Photoelectron Spectroscopy Head-to-Head

In photoelectron spectroscopy studies conducted by Rodin, Chistyakov et al. (1985), the first vertical ionization potential (IP) of 2-(methoxymethyl)thiirane was determined as 8.82 eV, while the corresponding oxirane analog, 2-(methoxymethyl)oxirane, exhibits a significantly higher first IP of 9.5 eV under identical measurement conditions [1]. An independent determination by McAlduff and Houk (1977) reported a vertical IP of 8.77 eV for the thiirane compound, confirming consistency across laboratories [2]. The adiabatic IP was reported as 8.4 eV [1]. For context, unsubstituted thiirane has an adiabatic IP of 9.0600 ± 0.0009 eV determined by high-precision MATI spectroscopy [3], demonstrating that the methoxymethyl substituent lowers the ionization threshold by approximately 0.66 eV relative to the parent thiirane. The sulfur-for-oxygen exchange accounts for a lowering of roughly 0.7–1.1 eV.

Photoelectron spectroscopy Ionization potential Electronic structure Heterocycle comparison

Boiling Point and Density: 2-(Methoxymethyl)thiirane vs. Oxirane Analog and Alkyl-Substituted Thiiranes

2-(Methoxymethyl)thiirane exhibits a boiling point of 124.2 ± 13.0 °C at 760 mmHg and a density of 1.077 g/cm³ (20 °C) . By comparison, the direct oxirane analog, 2-(methoxymethyl)oxirane (glycidyl methyl ether), boils at 110–113 °C with a density of 0.98–0.99 g/cm³ [1]. The sulfur heteroatom thus contributes a boiling point elevation of approximately +11–14 °C and a density increase of ~0.09 g/cm³. Against other substituted thiiranes, the differentiation is even more pronounced: 2-methylthiirane (propylene sulfide, same three-membered S-heterocycle core) boils at only 72–75 °C with a density of 0.946 g/cm³ [2], while unsubstituted thiirane (ethylene sulfide) boils at 55–56 °C (density ~1.01 g/cm³) [3]. The methoxymethyl group thus raises the boiling point by approximately 49–52 °C relative to 2-methylthiirane and by 68–69 °C relative to the parent thiirane.

Physicochemical properties Boiling point Density Distillation Purification

Lipophilicity and Polar Surface Area: Computed LogP and TPSA Differentiation from the Oxirane Analog

Computed physicochemical descriptors reveal a meaningful differentiation between 2-(methoxymethyl)thiirane and its oxirane analog. The thiirane compound has a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 34.5 Ų [1]. In contrast, 2-(methoxymethyl)oxirane (glycidyl methyl ether) has a reported LogP of –0.17 and a TPSA of 21.76 Ų . The LogP difference of approximately +0.77 log units indicates that the thiirane is roughly 5.9× more lipophilic than its oxygen analog at equilibrium partitioning. The TPSA increase of approximately 12.7 Ų arises from the larger van der Waals radius and different electronic distribution of the sulfur atom compared to oxygen, affecting the compound's interaction with polar environments. For comparison, 2-methylthiirane has a reported LogP of approximately 1.12 , indicating that the methoxymethyl group tempers the lipophilicity contributed by the thiirane ring.

Lipophilicity LogP Polar surface area Partition coefficient ADME prediction

Intrinsic Reactivity Order: Thiirane vs. Epoxide SN2 Ring-Opening Barriers — Quantum Chemical Class Comparison

A 2022 quantum chemical study by Hansen et al. systematically compared the intrinsic SN2 ring-opening barriers of three-membered heterocycles and established the following reactivity order: aziridines > phosphiranes > epoxides > thiiranes [1]. This ordering contradicts the simple expectation based on C–Y leaving-group bond strength and instead reflects the interplay of ring strain, heteroatom polarizability, and transition-state stabilization. Thiiranes, therefore, are intrinsically less reactive toward nucleophilic attack than epoxides in the absence of activating substituents or catalysts. The parent thiirane has an estimated ring strain energy of approximately 18.6–19 kcal/mol (80 kJ/mol), comparable to that of epoxides but with a distinct electronic profile due to the greater polarizability and lower electronegativity of sulfur versus oxygen [2]. For 2-(methoxymethyl)thiirane specifically, the electron-withdrawing methoxymethyl group is expected to modulate this intrinsic reactivity by lowering the LUMO energy, as evidenced by the measured ionization potential lowering of ~0.66 eV relative to unsubstituted thiirane [3]. No direct experimental kinetic comparison between 2-(methoxymethyl)thiirane and 2-(methoxymethyl)oxirane with the same nucleophile has been published.

Reactivity Ring-opening kinetics SN2 mechanism DFT calculation Covalent inhibitor design

Nucleophilic Ring-Opening Regioselectivity: 2-Substituted Thiiranes — Class-Level Mechanistic Evidence

Experimental studies on 2-substituted thiiranes have established that nucleophilic ring opening by thiols proceeds with regiospecific attack at the less-hindered C-3 position. In a study by the Allakhverdiev group (1994), alkoxy-substituted thiiranes—including those bearing methoxymethyl-type side chains—were opened by primary and secondary amines to yield alkoxy-substituted 1-aminopropane-2-thiols in a regiospecific manner [1]. The general rule for unsymmetric thiiranes is that nucleophilic attack occurs at the less substituted carbon atom under steric control, as confirmed by DFT calculations [2]. For 2-methylthiirane and 2,2-dimethylthiirane specifically, treatment with thiols using Na⁺-exchanged X-type zeolite or Et₃N in MeOH produces regiospecific ring opening at C-3, yielding alkylthioethanethiols [3]. The methoxymethyl substituent in 2-(methoxymethyl)thiirane, being a heteroatom-containing group, introduces an additional electronic effect: the oxygen atom can coordinate to Lewis acidic catalysts or metal ions, potentially altering the regiochemical outcome compared to purely alkyl-substituted thiiranes. However, no direct comparative study of the regioselectivity of 2-(methoxymethyl)thiirane versus 2-methylthiirane with the same nucleophile has been published.

Regioselectivity Nucleophilic ring opening Thiol synthesis SN2 Aminopropanethiol

Mass Spectrometric Fragmentation Fingerprint: Thioglycidyl vs. Glycidyl Ether Differentiation by GC-MS

The electron impact (EI) mass spectrum of 2-(methoxymethyl)thiirane provides a characteristic fragmentation fingerprint that unambiguously distinguishes it from its oxirane analog. The GC-MS spectrum (NIST library entry #97040) shows a base peak at m/z 58, secondary peaks at m/z 45 and m/z 104 (molecular ion), with 25 total detected peaks [1]. Sarkisov et al. (1988) conducted a systematic comparison of glycidyl and thioglycidyl ether fragmentation under electron impact, establishing that the sulfur atom in thioglycidyl ethers directs fragmentation through distinct pathways involving C–S bond cleavage that are absent in the oxygen analogs . The presence of the molecular ion at m/z 104 (C₄H₈OS⁺), corresponding to the exact monoisotopic mass of 104.029586 Da, provides definitive confirmation of the sulfur-containing heterocycle. In contrast, 2-(methoxymethyl)oxirane has a molecular ion at m/z 88 (C₄H₈O₂⁺) and a markedly different fragmentation pattern dominated by oxygen-directed cleavage pathways.

Mass spectrometry GC-MS Fragmentation pattern Analytical identification Quality control

2-(Methoxymethyl)thiirane: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Alkoxy-Substituted 1-Aminopropane-2-thiols as Antimicrobial and Bioactive Intermediates

The validated application of 2-(methoxymethyl)thiirane is as a key intermediate for the synthesis of alkoxy-substituted 1-aminopropane-2-thiols via regiospecific nucleophilic ring opening with primary or secondary amines, as demonstrated by Allakhverdiev et al. (1994) [1]. These aminothiol products were evaluated for antimicrobial activity, establishing a direct structure–activity relationship traceable to the thiirane precursor. The methoxymethyl substituent contributes polarity and hydrogen-bond-accepting capacity (TPSA 34.5 Ų) that influences the bioactivity profile of the downstream aminothiols. Procurement of the thiirane rather than the corresponding oxirane is essential for this application because the sulfur atom in the product thiol group (–SH) provides both a nucleophilic handle for further derivatization and a coordination site for metal-based biological targets that the oxygen analog (–OH) cannot replicate [2].

Photoelectron Spectroscopy and Electronic Structure Benchmarking of Heterocyclic Series

2-(Methoxymethyl)thiirane has been explicitly characterized by photoelectron spectroscopy in both the McAlduff & Houk (1977) and Rodin et al. (1985) studies, making it one of the relatively few thiirane derivatives with published gas-phase ionization potentials (vertical IP: 8.77–8.82 eV; adiabatic IP: 8.4 eV) [3][4]. This body of reference data positions the compound as a useful benchmarking standard for computational chemistry validation, particularly for DFT and ab initio methods aiming to reproduce the electronic effects of O→S heteroatom substitution on three-membered ring systems. The 0.7–1.1 eV IP shift relative to the oxirane analog provides a well-defined target for method calibration.

Mass Spectrometric Reference Standard for Thioglycidyl Ether Identification in Complex Mixtures

The GC-MS fragmentation pattern of 2-(methoxymethyl)thiirane (NIST #97040), characterized by base peak m/z 58 and molecular ion m/z 104, provides a well-documented reference standard for identifying thioglycidyl ethers in reaction monitoring, impurity profiling, and environmental analysis [5]. The systematic mass spectrometric study by Sarkisov et al. (1988) established the principles distinguishing glycidyl from thioglycidyl ether fragmentation, confirming that the sulfur atom imparts unique diagnostic fragment ions not observed for oxygen analogs. Laboratories engaged in trace analysis of episulfide compounds can employ this compound as an authenticated reference material for method development and GC-MS library matching.

Precursor for Lubricant and Polymer Additives via Ring-Opening Functionalization

While not explicitly demonstrated for the methoxymethyl-substituted derivative, the broader class of alkoxy-substituted thiiranes has been investigated for lubricant additive applications, where ring-opened thiol products improve antiscuff and antiwear properties of gear oils [6]. The methoxymethyl group in 2-(methoxymethyl)thiirane provides an ether oxygen that can participate in surface adsorption onto metal substrates, potentially enhancing the tribological performance of derived additives. This application scenario leverages the compound's balanced LogP (0.6), which promotes solubility in hydrocarbon-based lubricant formulations while retaining sufficient polarity for metal-surface interaction.

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